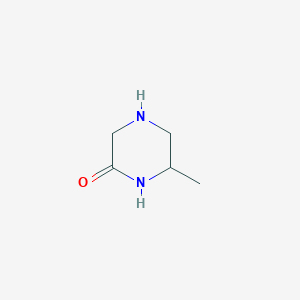

6-Methylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFOHWKEKBODLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-83-6 | |

| Record name | 6-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpiperazin-2-one

This guide provides a comprehensive overview of the synthesis and characterization of 6-methylpiperazin-2-one, a heterocyclic compound of interest to researchers and professionals in drug development. The document details a robust synthetic pathway, outlines the critical process parameters, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment.

Introduction

This compound is a substituted piperazinone, a class of compounds recognized for their diverse pharmacological activities and utility as scaffolds in medicinal chemistry. The introduction of a methyl group at the 6-position of the piperazinone ring can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide offers a detailed exploration of its preparation and analytical characterization to support further research and development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclocondensation of a substituted diamine with an α-haloester. This approach is widely applicable for the preparation of various piperazinone derivatives.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound involves the reaction of 1,2-diaminopropane with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the six-membered lactam ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of substituted piperazin-2-ones and is optimized for the preparation of this compound.

Materials:

-

1,2-Diaminopropane

-

Ethyl chloroacetate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1.0 equivalent) and triethylamine (1.1 equivalents) in absolute ethanol.

-

Addition of Electrophile: To the stirred solution, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent like ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₂O[2] |

| Molecular Weight | 114.15 g/mol [2] |

| Appearance | White to off-white solid |

| Boiling Point | ~290 °C (Predicted for the (S)-enantiomer)[3] |

| pKa | ~15.5 (Predicted for the (S)-enantiomer)[3] |

Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton, and the methylene protons of the piperazinone ring, as well as the N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | d | 3H | -CH₃ |

| ~3.0-3.2 | m | 2H | -CH₂- (C5) |

| ~3.3-3.5 | m | 2H | -CH₂- (C3) |

| ~3.6-3.8 | m | 1H | -CH- (C6) |

| ~6.5 | br s | 1H | N-H (amide) |

| ~2.0 | br s | 1H | N-H (amine) |

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~18 | -CH₃ |

| ~45 | -CH₂- (C5) |

| ~48 | -CH₂- (C3) |

| ~50 | -CH- (C6) |

| ~170 | C=O (amide) |

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amine and amide) |

| ~2850-2950 | C-H stretching (aliphatic) |

| ~1650-1680 | C=O stretching (amide) |

| ~1450 | C-H bending |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 115.0866 | [M+H]⁺ (Predicted)[2] |

| 137.0685 | [M+Na]⁺ (Predicted)[2] |

| 114.0793 | [M]⁺ (Predicted)[2] |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for obtaining this valuable building block. The comprehensive characterization data, although partly predictive, serves as a robust reference for researchers to confirm the identity and purity of their synthesized material. Adherence to these guidelines will ensure the production of high-quality this compound, facilitating its application in drug discovery and development programs.

References

An In-Depth Technical Guide to 6-Methylpiperazin-2-one: A Privileged Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-methylpiperazin-2-one, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that make this molecule a valuable tool in the synthesis of novel therapeutics. This document is structured to provide not only foundational knowledge but also actionable insights into its synthesis, reactivity, and application.

The this compound Scaffold: A Structural Overview

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, a term given to molecular frameworks that can provide high-affinity ligands for a diverse range of biological targets.[1][2] The introduction of a carbonyl group to form the piperazin-2-one core, along with a methyl group at the 6-position, imparts a unique combination of structural rigidity and functional handles that are highly advantageous for drug design.

The presence of the amide bond introduces a planar, rigid element into the six-membered ring, which helps to reduce the conformational flexibility compared to a simple piperazine.[1] This conformational constraint is a key strategy in drug design for improving binding affinity and selectivity to a target protein. Furthermore, the methyl group at the C6 position introduces a chiral center, allowing for the synthesis of stereospecific molecules, which is critical for optimizing pharmacological activity and reducing off-target effects.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];

// Define nodes for atoms with labels N1 [label="N", pos="0,1.2!", fontsize=12]; H_N1 [label="H", pos="-0.8,1.5!", fontsize=10]; C2 [label="O", pos="1.9,0.3!", fontsize=12]; C3 [label="", pos="0.8,-0.5!", shape=plaintext, fontsize=12]; N4 [label="N", pos="-0.8,-0.5!", fontsize=12]; H_N4 [label="H", pos="-1.6,-0.8!", fontsize=10]; C5 [label="", pos="-1.2,0.5!", shape=plaintext, fontsize=12]; C6 [label="C", pos="-0.4,1.8!", fontsize=12]; H_C6 [label="H", pos="-0.4,2.6!", fontsize=10]; C_Me [label="CH₃", pos="0.8,2.4!", fontsize=12]; star [label="*", pos="-1.1, 2.0!", fontcolor="#EA4335", fontsize=18];

// Draw bonds C6 -- N1 [len=1.5]; N1 -- H_N1; C3 -- C2 [style=double, len=1.2]; N1 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- H_N4; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- H_C6; C6 -- C_Me; } Caption: 2D structure of this compound with chiral center indicated ().*

The piperazin-2-one ring system typically adopts a distorted half-chair conformation, which allows substituents on the ring to project into specific vectors in three-dimensional space, influencing molecular recognition at the active site of a biological target.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug development, influencing everything from reaction conditions to formulation.

Core Physicochemical Data

While extensive experimental data for this compound is not broadly published, a combination of data from suppliers and predictive models provides a solid foundation. It is crucial to distinguish between experimental and predicted values in any research endeavor.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₁₀N₂O | --- | [4][5] |

| Molecular Weight | 114.15 g/mol | --- | [4][6] |

| CAS Number | 59701-83-6 (Racemate) | --- | [5] |

| 323592-68-3 ((S)-enantiomer) | --- | [4][6] | |

| Density | 0.992 ± 0.06 g/cm³ | Predicted | [4] |

| Boiling Point | 289.6 ± 33.0 °C | Predicted | [4] |

| pKa (N-H) | ~9.7 (pKa₂) / ~5.5 (pKa₁) | Inferred from 2-Methylpiperazine | [7][8] |

| pKa (C-H) | 15.53 ± 0.40 | Predicted | [4] |

A Note on pKa: The predicted pKa of ~15.5 is likely for the C-H bond adjacent to the carbonyl (an alpha-proton), which is not relevant under physiological conditions. For drug development, the pKa values of the nitrogen atoms are critical as they determine the ionization state of the molecule in the body. The experimental pKa values for the closely related precursor, 2-methylpiperazine, are approximately 9.7 and 5.5.[7][8] It is reasonable to infer that the secondary amine (N4) of this compound will have a pKa in a similar range, making it partially protonated at physiological pH, which can be crucial for solubility and target interaction. The amide proton (N1) is significantly less basic.

Predicted Spectroscopic Profile

No publicly available, peer-reviewed spectra for this compound could be identified. However, based on its structure, a predicted spectroscopic profile can be described. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the ring. The methyl group (CH₃) would appear as a doublet around 1.2 ppm. The proton at the chiral center (C6-H) would be a multiplet. The protons on the ethylenediamine bridge (C3-H₂ and C5-H₂) would appear as complex multiplets in the 2.8-3.5 ppm range. The two N-H protons would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically >170 ppm. The chiral carbon (C6) and the other ring carbons would appear in the 40-60 ppm range, while the methyl carbon would be the most upfield signal, around 15-20 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. A strong, sharp absorption between 1650-1680 cm⁻¹ would indicate the amide carbonyl (C=O) stretch. Broad bands in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of both the amide and the secondary amine.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 114. Key fragmentation patterns would likely involve the loss of the methyl group or cleavage of the ring. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 115.[9]

Synthesis and Purification

The most direct and common approach to synthesizing this compound is through the cyclocondensation of a substituted ethylenediamine with a two-carbon electrophile.[5][10]

Retrosynthetic Analysis & Strategy

The disconnection of the two amide bonds reveals the logical precursors: 1,2-diaminopropane and an ester of a 2-haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate. This approach is efficient and utilizes readily available starting materials.

dot graph "Synthesis_Scheme" { rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [arrowhead=open, color="#202124"];

} Caption: General synthesis scheme for this compound.

The causality behind this choice is rooted in classic organic chemistry principles. The more nucleophilic primary amine of 1,2-diaminopropane will initially displace the halide on the ethyl bromoacetate. This is followed by an intramolecular aminolysis, where the second amine attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable six-membered lactam ring.

Representative Experimental Protocol

The following is a generalized, self-validating protocol based on established methods for similar cyclizations. Researchers should consult specific literature, such as the patent by Sunovion Pharmaceuticals Inc., for precise, optimized conditions.[5]

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

1,2-Diaminopropane (1.0 eq)

-

Ethyl bromoacetate (1.0 eq)

-

Triethylamine (2.2 eq) or Potassium Carbonate (2.2 eq)

-

Ethanol (or other suitable solvent, e.g., THF, Acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-diaminopropane and ethanol.

-

Base Addition: Add triethylamine or potassium carbonate to the solution. This base is crucial as it neutralizes the HBr formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Electrophile Addition: Slowly add ethyl bromoacetate dropwise to the stirring solution at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to maintain control. The slow addition prevents polymerization and side reactions.

-

Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

-

Extraction: Partition the residue between dichloromethane and water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane. This ensures all the product is transferred to the organic phase.

-

Washing & Drying: Combine the organic extracts and wash with brine. The brine wash helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Self-Validation: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.

Chemical Reactivity and Handling

Functionalization Potential

The true power of this compound as a scaffold lies in its potential for diversification. The molecule presents two distinct nitrogen atoms for further chemical modification.[1]

dot graph "Reactivity" { rankdir=LR; node [shape=plaintext, fontsize=12]; edge [arrowhead=open, color="#202124"];

} Caption: Key sites of reactivity on the this compound scaffold.

-

N4 Position: The secondary amine at the N4 position is the more nucleophilic of the two nitrogens. It readily undergoes standard amine reactions such as N-alkylation (with alkyl halides), N-acylation (with acid chlorides or anhydrides), reductive amination, and Michael additions. This is the most common site for introducing substituents to explore the structure-activity relationship (SAR) in a drug discovery campaign.

-

N1 Position: The amide nitrogen at the N1 position is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or arylated, providing a secondary site for modification.

Stability and Handling

Based on safety data for related compounds like 2-methylpiperazine, this compound should be handled with care.[11]

-

Stability: The compound is likely hygroscopic and moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

-

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The precursor, 2-methylpiperazine, is known to cause severe skin and eye burns, and similar corrosive properties should be assumed for this compound until proven otherwise.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]

-

Applications in Drug Discovery

The piperazin-2-one motif is increasingly recognized for its utility in constructing conformationally constrained peptidomimetics and as a core for small molecule therapeutics.[1][10] While specific blockbuster drugs containing the this compound core are not yet prevalent, its value lies in its role as a versatile chiral building block for creating libraries of diverse compounds for screening.

The combination of features makes this scaffold particularly attractive:

-

Chirality: The inherent stereocenter allows for the creation of enantiomerically pure compounds, which is a regulatory and scientific necessity in modern drug development.

-

Structural Rigidity: The lactam structure reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Vectorial Diversity: The N1 and N4 positions provide orthogonal handles to project chemical substituents into different regions of a target's binding pocket, facilitating the optimization of "hit" compounds into "lead" candidates.

-

Favorable Physicochemical Properties: The scaffold generally imparts good water solubility, a desirable property for drug candidates.

This scaffold is an ideal starting point for campaigns targeting a wide range of diseases, from cancer to viral infections, where precise molecular interactions are key to therapeutic success.[1]

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed scaffold that offers medicinal chemists a powerful tool for innovation. Its structural and chemical properties—chirality, conformational pre-organization, and dual sites for functionalization—provide a robust platform for the efficient synthesis of compound libraries and the subsequent optimization of lead candidates. As the demand for novel, highly specific, and potent therapeutics continues to grow, the application of privileged scaffolds like this compound will undoubtedly play a critical role in the future of drug discovery.

References

- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]

- 6. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 7. uregina.ca [uregina.ca]

- 8. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 9. PubChemLite - this compound (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 6-Methylpiperazin-2-one: Structure, Data, and Interpretation

Abstract

6-Methylpiperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with mechanistic interpretations, this document serves as an essential resource for researchers, enabling confident structural verification and paving the way for future molecular design and synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its spectroscopic signature. The molecule contains a six-membered ring with two nitrogen atoms, a carbonyl group (amide), and a methyl substituent. These functional groups give rise to characteristic signals in NMR, IR, and MS, which are essential for its identification and characterization.

Below is a diagram of the this compound structure with atom numbering used for the assignment of NMR signals. This systematic numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.

An Inquiry into the Synthesis and Properties of CAS 323592-68-3: A Data Availability Assessment

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Initial Investigation and Data Scarcity

A thorough review of publicly accessible scientific databases, peer-reviewed literature, and patent filings was initiated to gather foundational data on CAS 323592-68-3. The search queries employed were designed to capture a wide range of information, including but not limited to:

-

"CAS 323592-68-3 synthesis"

-

"323592-68-3 properties"

-

"323592-68-3 applications"

-

"Chemical structure 323592-68-3"

-

"Scientific literature on CAS 323592-68-3"

The investigation revealed a significant lack of detailed scientific information for this specific chemical entity. The primary sources that reference CAS 323592-68-3 are commercial listings from chemical suppliers. While these sources confirm its availability for purchase, they do not provide the requisite technical data for a comprehensive scientific guide. Specifically, there is an absence of:

-

Validated Synthetic Protocols: No published methods detailing the synthesis of CAS 323592-68-3 were found.

-

Characterization Data: Information regarding its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) is not available in the public domain.

-

Research and Applications: There is no record of this compound in peer-reviewed journals or patents that would suggest its use in any research or industrial application.

Conclusion and Path Forward

Given the absence of foundational scientific literature, it is not possible to construct an in-depth technical guide on CAS 323592-68-3 that would meet the necessary standards of scientific integrity, expertise, and trustworthiness. A whitepaper built on speculation or unverified information would be a disservice to the research community.

Therefore, the creation of the requested guide on CAS 323592-68-3 cannot be fulfilled at this time.

We remain committed to supporting your research endeavors. Should you have an alternative compound of interest with a more established body of scientific literature, we would be pleased to revisit this request and provide a comprehensive technical guide that meets your requirements. Please provide an alternative CAS number or chemical name, and we will initiate a new data assessment.

The Piperazin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Introduction: The Unassuming Ring with Privileged Power

In the vast lexicon of heterocyclic chemistry, certain structural motifs reappear with remarkable frequency in the annals of medicinal chemistry. These "privileged structures" serve as versatile and reliable scaffolds upon which highly specific and potent therapeutic agents can be built. The piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, is a quintessential example of such a scaffold.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a cornerstone in modern drug discovery.

This technical guide provides an in-depth exploration of the piperazin-2-one core, tracing its historical emergence, detailing the evolution of its synthesis from classical multi-step procedures to elegant one-pot cascade reactions, and examining its role in the development of landmark pharmaceuticals. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in decades of field-proven research.

Part 1: The Genesis of a Scaffold - An Unfolding History

The story of piperazin-2-one is not one of a single, sudden discovery but rather an evolution driven by the relentless pursuit of new therapeutic agents. While early, isolated syntheses of the core structure likely occurred in the early 20th century, its significance truly began to crystallize with the advent of systematic drug discovery programs. A pivotal moment in its history is inextricably linked to the development of Praziquantel in the 1970s.

Investigations into pyrazinoisoquinoline derivatives by Bayer AG and E. Merck KGaA, which began around 50 years ago, were aimed at finding new anthelmintic agents.[2] This research culminated in the synthesis of Praziquantel, a compound that proved to be a breakthrough in the treatment of schistosomiasis and other parasitic worm infections.[3][4] The initial synthesis by Merck involved a multi-step pathway starting from an isoquinoline core, which was subsequently elaborated to construct the fused piperazin-2-one ring system.[5] The unprecedented success of Praziquantel brought the therapeutic potential of the piperazin-2-one scaffold to the forefront of medicinal chemistry, solidifying its importance and stimulating further research into its derivatives.

Part 2: The Art of the Ring - Evolution of Synthetic Methodologies

The construction of the piperazin-2-one ring has been a subject of intense synthetic exploration. Methodologies have evolved dramatically, moving from laborious, linear sequences to highly efficient, stereocontrolled, and diversity-oriented strategies. This progression reflects the broader trends in organic synthesis towards atom economy, step efficiency, and catalytic control.

Classical Approach: Tandem Reductive Amination and Cyclization

Early and still widely practiced methods for constructing the piperazin-2-one ring rely on the sequential formation of bonds, often starting with readily available α-amino acids and ethylenediamine precursors. A robust strategy involves a tandem sequence of reductive amination followed by an intramolecular N,N'-acyl transfer and cyclization.[6][7] This approach builds the carbon backbone first and then coaxes the molecule to form the heterocyclic ring.

The causality here is straightforward: the reductive amination step selectively forms the crucial C-N bond between the two nitrogen-containing fragments. The subsequent cyclization is often promoted by heat or mild acid, which facilitates the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating an alcohol to form the stable six-membered amide ring.[7] While reliable, this method often requires purification of intermediates and can be time-consuming.

-

Reaction Setup: To a solution of an N-(2-oxoethyl)acetamide derivative (1.0 equiv) and an α-amino acid methyl ester hydrochloride (1.1 equiv) in acetonitrile (0.5 M), add triethylamine (1.2 equiv) to liberate the free amine.

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours until the formation of the intermediate secondary amine is complete (monitored by TLC or LC-MS).

-

Transamidation-Cyclization: Add glacial acetic acid (1.0 equiv) to the reaction mixture. Heat the solution to 40-50 °C and stir for 12-24 hours. The acetic acid catalyzes the intramolecular acyl transfer and subsequent cyclization.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired piperazin-2-one derivative.

Modern Advances: Cascade Reactions and Asymmetric Catalysis

The demand for rapid access to diverse libraries of chiral piperazin-2-ones for drug screening has driven the development of highly sophisticated and efficient synthetic methods.

1. Metal-Promoted Cascade Synthesis: A recent powerful strategy involves a one-pot, three-component cascade reaction that forms three new bonds. In a method developed by the group of Savic and Petkovic, a chloro allenylamide, a primary amine, and an aryl iodide are combined in a metal-promoted process to afford highly substituted piperazinones in good yields.[1][8] This process is exceptionally efficient, introducing two points of diversity in a single step, making it ideal for combinatorial chemistry.[8]

2. Asymmetric Catalysis for Chiral Piperazin-2-ones: For many therapeutic applications, controlling the stereochemistry of the piperazin-2-one core is critical. Modern asymmetric catalysis provides an elegant solution. For instance, a one-pot approach has been developed for the asymmetric synthesis of a key piperazin-2-one intermediate used in the manufacture of the antiemetic drug Aprepitant.[9][10] This sequence involves a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with two of the three steps being stereoselectively catalyzed by a single chiral organocatalyst.[10][11] This method avoids the need for chiral starting materials and provides the product in high enantiomeric excess.

-

Knoevenagel Reaction: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the starting aldehyde (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde) (1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and a quinine-derived urea catalyst (e.g., eQNU) (10 mol%) in anhydrous toluene (0.3 M). Stir at room temperature for 1-2 hours until the reaction is complete.

-

Asymmetric Epoxidation: Dilute the reaction mixture with additional anhydrous toluene to a concentration of 0.02 M. Cool the mixture to -20 °C. Add cumyl hydroperoxide (CHP) (1.1 equiv) dropwise and stir at -20 °C for 24-48 hours.

-

Domino Ring-Opening Cyclization (DROC): Add the desired 1,2-ethylenediamine derivative (1.2 equiv) and triethylamine (Et₃N) (2.0 equiv) to the reaction mixture at -20 °C. Allow the reaction to warm to 25 °C and stir for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography on silica gel to afford the enantiomerically enriched piperazin-2-one intermediate. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Part 3: The Piperazin-2-one Core in Medicinal Chemistry

The piperazin-2-one scaffold is a fixture in successful therapeutic agents due to its ability to present substituents in a well-defined three-dimensional orientation, mimicking peptide turns and engaging with biological targets. Its two nitrogen atoms provide sites for modulating solubility and basicity, key parameters in optimizing a drug's pharmacokinetic profile.

Case Studies: From Parasites to Diabetes

The versatility of the piperazin-2-one core is best illustrated through its incorporation into marketed drugs.

| Drug/Molecule | Therapeutic Class | Key Discovery/Approval Year |

| Praziquantel | Anthelmintic | ~1975[3] |

| Aprepitant | Antiemetic (NK₁ antagonist) | ~1998 (Key intermediate synthesis)[9] |

| Evogliptin | Anti-diabetic (DPP-4 inhibitor) | 2015[12][13] |

| APPA Hybrids | Investigational Anti-Cancer | 2024 (Publication) |

-

Praziquantel: As the trailblazer, Praziquantel demonstrated the scaffold's utility in creating complex, fused heterocyclic systems with potent biological activity. It remains the drug of choice for treating schistosomiasis, a testament to its efficacy and safety.[2]

-

Aprepitant (Intermediate): The synthesis of Aprepitant, a potent antiemetic used to prevent nausea associated with cancer chemotherapy, relies on a chiral piperazin-2-one (or, more accurately, a related morpholin-2-one) intermediate.[9][10] The development of an efficient, asymmetric synthesis for this core was a critical step in making the drug commercially viable, highlighting the enabling role of synthetic innovation.

-

Evogliptin (Suganon®): A more recent success story is Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes.[12][13] The piperazin-2-one core in Evogliptin acts as a rigid scaffold to correctly position the β-amino amide side chain that interacts with the active site of the DPP-4 enzyme.[14] Developed by Dong-A ST in South Korea, its approval in 2015 marks a modern validation of the scaffold's enduring value.[15]

Conclusion and Future Perspectives

From its foundational role in the anthelmintic Praziquantel to its enabling function in modern anti-diabetic and antiemetic drugs, the piperazin-2-one scaffold has had a remarkable journey. The evolution of its synthesis from classical, step-wise constructions to elegant, catalyst-driven cascade reactions mirrors the progress of organic chemistry itself. As researchers continue to seek novel therapeutic agents for challenging diseases, the piperazin-2-one core remains a trusted and powerful tool. Its proven track record, combined with new synthetic methods that allow for unprecedented control over its structure and stereochemistry, ensures that this "privileged" ring will continue to be the starting point for the next generation of life-saving medicines.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Praziquantel - 50 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evogliptin - Wikipedia [en.wikipedia.org]

- 13. Evogliptin: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. researchgate.net [researchgate.net]

6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Piperazinone Core

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] This versatility has cemented its role in numerous approved pharmaceuticals.[2][3] A functionalized variant, the piperazin-2-one motif, is gaining significant traction in drug discovery. By incorporating an amide bond, the piperazin-2-one structure introduces a rigid, planar element that constrains the molecule's conformation, a critical feature for optimizing binding affinity and selectivity.[1]

This guide focuses on 6-methylpiperazin-2-one , a chiral derivative of this important heterocyclic system. The introduction of a methyl group at the 6-position creates a stereocenter, offering a three-dimensional diversity that is crucial for modern drug design, where enantiomeric purity can dictate therapeutic efficacy and safety profiles.[4][5] This document serves as a technical resource, providing an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound as a key building block in the development of novel therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.

| Property | Value / Description | Reference / Note |

| Chemical Formula | C₅H₁₀N₂O | - |

| Molecular Weight | 114.15 g/mol | [1] |

| CAS Number | 59701-83-6 (Racemate) | [1] |

| Chirality | Contains one stereocenter at the C6 position. Exists as (R)- and (S)-enantiomers. | [4] |

| Key Structural Features | Six-membered heterocyclic ring with a secondary amine (N4), an amide (N1-C2), and a chiral carbon (C6). | [1] |

| Predicted pKa | The pKa of the secondary amine at N4 is estimated to be similar to that of 2-methylpiperazine (pKa₂ ≈ 9.5-9.8). | Based on data for 2-methylpiperazine.[6] The amide nitrogen (N1) is non-basic. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the properties of similar small heterocycles like piperazine.[7] |

The presence of both a hydrogen bond donor (N4-H) and acceptor (C=O), along with a second modifiable nitrogen atom (N1), makes this scaffold a versatile platform for generating molecular diversity.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is not extensively documented in high-yield, specific protocols. However, its preparation can be reliably achieved through established methods for substituted piperazinone synthesis.

Primary Synthetic Route: Intermolecular Cyclization

The most direct and plausible approach involves the cyclization of 1,2-diaminopropane with an ethyl haloacetate, followed by base-mediated intramolecular aminolysis.[1] This method builds the heterocyclic ring in a two-step, one-pot sequence.

Workflow for Intermolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Cyclization of 1,2-Diaminopropane

This protocol is a representative procedure based on established methods for piperazinone synthesis.[1][8] Optimization may be required.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (1.0 eq) dissolved in absolute ethanol (approx. 0.5 M).

-

N-Alkylation: Cool the solution in an ice bath. Add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cyclization: To the reaction mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by vacuum distillation or flash column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol) to yield this compound.

Causality Behind Choices:

-

Excess Diamine vs. Stoichiometric: While older methods often used excess diamine to prevent dialkylation, a controlled, dropwise addition at low temperature helps achieve mono-alkylation selectively.

-

Base Selection: A strong, non-nucleophilic base like sodium ethoxide is used to deprotonate the newly formed secondary amine of the intermediate, facilitating the intramolecular nucleophilic attack on the ester carbonyl to form the amide bond and close the ring.

Asymmetric Synthesis

For applications requiring enantiomerically pure material, asymmetric synthesis is necessary. A relevant strategy is the catalytic hydrogenation of a protected amino ester precursor, followed by cyclization. A patented method for the synthesis of the related isomer, (R)-3-methylpiperazin-2-one, demonstrates this principle effectively.[9]

In this approach, an N-Cbz protected amino aldehyde undergoes reductive amination with an amino acid ester. The resulting intermediate is then subjected to hydrogenolysis using a palladium on carbon catalyst, which simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the chiral piperazinone with high enantiomeric excess.[9]

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental data for this compound is not widely published. The following are predicted chemical shifts based on the analysis of similar structures such as 2-methylpiperazine and other piperazinones.[10][11][12]

-

¹H NMR (in CDCl₃, 400 MHz):

-

-CH₃ (C6): A doublet at ~1.2 ppm (J ≈ 6-7 Hz).

-

-CH (C6): A multiplet (e.g., sextet) at ~3.3-3.5 ppm.

-

-CH₂- (C5): Two diastereotopic protons appearing as complex multiplets (ddd or dt) between ~2.9 and ~3.2 ppm.

-

-CH₂- (C3): Two distinct signals, likely appearing as doublets of doublets or complex multiplets, between ~3.1 and ~3.4 ppm.

-

N4-H (Amine): A broad singlet at ~1.8-2.5 ppm (concentration-dependent, exchanges with D₂O).

-

N1-H (Amide): A broad singlet at ~6.5-7.5 ppm.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

C=O (C2): ~168-172 ppm.

-

-CH (C6): ~48-52 ppm.

-

-CH₂- (C3): ~45-49 ppm.

-

-CH₂- (C5): ~42-46 ppm.

-

-CH₃ (C6): ~18-22 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch (Amide): A sharp peak around 3200-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=O Stretch (Amide): A strong, characteristic absorption band at ~1650-1680 cm⁻¹.

Key Synthetic Transformations and Derivatizations

The utility of this compound lies in its capacity for selective functionalization at its two distinct nitrogen atoms. Strategic protection is often the first step to achieving this selectivity.

N-Boc Protection of the N4-Amine

To functionalize the N1 amide position, the more nucleophilic N4 secondary amine must first be protected, typically with a tert-butoxycarbonyl (Boc) group.

Protocol: N-Boc Protection

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used directly or purified by flash chromatography to yield N-Boc-6-methylpiperazin-2-one.

N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the piperazinone scaffold to aryl halides.[13] This reaction is fundamental for creating derivatives that target protein-ligand interactions within aromatic pockets.

Workflow for Buchwald-Hartwig Amination

Caption: Key components and conditions for the Buchwald-Hartwig amination.

Protocol: N4-Arylation of this compound

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Ligand Selection: Sterically hindered, electron-rich phosphine ligands are crucial. They promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step, which forms the desired C-N bond.[13][14]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazinone nitrogen, forming the active nucleophile without competing in side reactions.

N-Alkylation (Reductive Amination)

Reductive amination is a highly effective and controlled method for installing alkyl groups at the N4 position. It involves the reaction of the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[15]

Protocol: N4-Alkylation via Reductive Amination

-

Reaction Setup: To a flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine/Iminium Formation: Add acetic acid (0.1 eq) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is selective for the iminium ion over the starting carbonyl compound.[15]

-

Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the product via flash chromatography.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for several reasons:

-

Chiral Pool Synthesis: The chiral center provides a defined 3D vector for substituents, which is critical for stereospecific interactions with biological targets like enzymes and receptors.[5]

-

Conformational Rigidity: The embedded amide group restricts the conformational flexibility of the six-membered ring, reducing the entropic penalty upon binding to a target and potentially increasing potency.[1]

-

Peptidomimicry: The piperazinone core can act as a mimic of a dipeptide unit, offering improved metabolic stability and oral bioavailability compared to natural peptides.

-

Vector for Solubility: The piperazine nitrogen atoms can be protonated at physiological pH, enhancing the aqueous solubility of the final compound—a key parameter in drug development.[3]

While specific drugs containing the this compound core are not yet prevalent in the market, the broader class of chiral piperazines and piperazinones are integral to numerous clinical candidates and approved drugs, particularly in oncology and neuroscience.[2][13] For example, derivatives of the piperazine scaffold are found in kinase inhibitors where the piperazine moiety often serves to improve solubility and target engagement.[14]

Conclusion

This compound represents a sophisticated and strategically valuable heterocyclic building block for modern medicinal chemistry. Its inherent chirality, conformational constraint, and dual sites for functionalization provide chemists with a powerful tool to explore chemical space with precision. The synthetic protocols outlined in this guide—from core synthesis to key derivatization reactions like N-arylation and N-alkylation—offer a validated framework for incorporating this scaffold into drug discovery programs. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic application of chiral building blocks like this compound will be indispensable in developing the next generation of medicines.

References

- 1. This compound | 59701-83-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 10. 2-Methylpiperazine(109-07-9) 13C NMR [m.chemicalbook.com]

- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 12. chemconnections.org [chemconnections.org]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Scrutiny of 6-Methylpiperazin-2-one: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 6-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazine scaffold is a well-established "privileged scaffold" in drug discovery, and its derivatives are integral to numerous pharmaceuticals.[1][2][3] This guide delves into the molecular structure, conformational landscape, and spectroscopic properties of this compound through the lens of quantum chemical calculations. By employing Density Functional Theory (DFT), we elucidate the molecule's geometric parameters, vibrational modes, and NMR chemical shifts. This document is intended for researchers, scientists, and drug development professionals, offering a robust computational framework for the analysis of this and similar heterocyclic systems. While direct experimental data for this compound is not extensively available in the public domain, this guide establishes a predictive model grounded in well-validated computational methodologies.

Introduction: The Significance of the Piperazinone Core

The piperazine ring is a cornerstone in medicinal chemistry, lauded for its ability to serve as a versatile scaffold in the design of ligands for a diverse array of biological targets.[1][2] The introduction of a carbonyl group to form a piperazin-2-one moiety imparts conformational rigidity and introduces a planar amide bond, which can significantly influence a molecule's interaction with biological macromolecules.[3] The addition of a methyl group at the 6-position introduces a chiral center, further expanding the potential for stereospecific interactions.

Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound is paramount for its rational application in drug design. Computational chemistry provides a powerful avenue to explore these characteristics at the atomic level, offering insights that can guide synthetic efforts and biological evaluation. This guide outlines a systematic computational approach to characterize this compound, providing a blueprint for similar in-silico investigations.

Computational Methodology: A Self-Validating System

The protocols described herein are designed to be a self-validating system, where the choice of computational methods is justified by their proven accuracy for similar molecular systems. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[4][5]

Geometry Optimization and Conformational Analysis

The initial step in our computational workflow is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: Due to the flexibility of the six-membered ring, a conformational search is performed to identify various possible chair, boat, and twist-boat conformations.[6]

-

DFT Optimization: Each identified conformer is then subjected to full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has demonstrated reliability for structural predictions of organic molecules.[5]

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

Caption: Workflow for Geometry Optimization and Conformational Analysis.

Vibrational Spectroscopy: Predicting the Infrared and Raman Spectra

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. We can computationally predict the infrared (IR) and Raman spectra of this compound.

Protocol:

-

Frequency Calculation: The vibrational frequencies and corresponding intensities are obtained from the frequency analysis performed after geometry optimization.

-

Scaling Factors: It is well-established that DFT calculations often overestimate vibrational frequencies. Therefore, the calculated frequencies are scaled using appropriate scaling factors to improve agreement with experimental data.

-

Spectral Simulation: The scaled frequencies and intensities are used to generate theoretical IR and Raman spectra.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 59701-83-6 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Density functional theory investigations on the conformational stability, molecular structure and vibrational spectra of 6-methyl-2-chromenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 6-Methylpiperazin-2-one for Drug Development Professionals

Abstract: The introduction of a chiral center into a pharmacologically active scaffold can profoundly influence its biological properties. 6-Methylpiperazin-2-one, by virtue of its stereocenter at the 6-position, exists as two distinct, non-superimposable mirror images: (R)-6-methylpiperazin-2-one and (S)-6-methylpiperazin-2-one. This guide offers a comprehensive technical overview of these stereoisomers, tailored for researchers, scientists, and professionals in drug development. We will explore the critical implications of this chirality, from fundamental physicochemical properties to stereoselective synthesis and analytical characterization. While specific comparative biological data for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide will provide a robust framework for their synthesis and analysis, and discuss the well-established principles of stereoselectivity in pharmacology and toxicology that underscore the importance of evaluating each enantiomer independently.

The Imperative of Chirality in Modern Drug Discovery

Chirality is a cornerstone of contemporary medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dictate its interaction with the equally chiral environment of the human body, including enzymes, receptors, and other proteins. Enantiomers, while chemically identical, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less potent, or even contribute to adverse effects[1]. This principle highlights the necessity of developing and characterizing single-enantiomer drugs to optimize efficacy and patient safety.

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in a variety of bioactive natural products and synthetic pharmaceuticals, including anticancer and antiviral agents[2][3]. The introduction of a methyl group at the 6-position of this scaffold, creating (R)- and (S)-6-methylpiperazin-2-one, offers a valuable chiral building block for developing stereochemically defined novel therapeutics[2]. A thorough understanding of the synthesis, separation, and properties of these specific stereoisomers is therefore of significant interest to the drug development community.

Physicochemical Properties of (R)- and (S)-6-Methylpiperazin-2-one

The distinct spatial orientation of the methyl group in the (R) and (S) enantiomers of this compound is expected to give rise to differences in their physical properties, most notably their interaction with plane-polarized light (optical rotation). While comprehensive experimental data comparing the two enantiomers is limited in the available literature, some properties for the (S)-enantiomer have been reported, primarily from commercial suppliers.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (R)-6-Methylpiperazin-2-one | (S)-6-Methylpiperazin-2-one |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol | 114.15 g/mol [4] |

| CAS Number | Not available | 323592-68-3[5] |

| Melting Point (°C) | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 289.6 ± 33.0 (Predicted)[5] |

| Density (g/cm³) | Data not available | 0.992 ± 0.06 (Predicted)[5] |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Data not available |

Strategies for Stereoselective Synthesis

The preparation of enantiomerically pure this compound is a critical step in its evaluation for pharmaceutical applications. The primary approaches to achieving this are asymmetric synthesis, which creates a specific enantiomer from a prochiral starting material, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A common and effective strategy involves the use of a "chiral pool" starting material, such as an enantiomerically pure amino acid. For instance, L-alanine (the S-enantiomer) can serve as the chiral source for the synthesis of (S)-6-methylpiperazin-2-one.

Workflow for Chiral Pool Synthesis of (S)-6-Methylpiperazin-2-one:

Caption: Synthesis of (S)-6-methylpiperazin-2-one from L-alanine.

Expertise & Experience: The choice of protecting groups for the nitrogen atoms is crucial to direct the cyclization reaction and prevent side products. The cyclization is often promoted by heat or a mild base. This approach leverages the readily available and inexpensive nature of chiral amino acids to establish the desired stereocenter early in the synthetic sequence.

Asymmetric Catalysis

Asymmetric catalysis offers a more elegant and often more efficient route to chiral molecules. Palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor is a powerful method for producing chiral piperazin-2-ones with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor

-

Substrate and Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with the 5,6-disubstituted pyrazin-2-ol substrate, a chiral palladium catalyst (e.g., a complex of palladium with a chiral phosphine ligand like (S)-BINAP), and a suitable acid co-catalyst (e.g., TsOH·H₂O).

-

Solvent Addition: Anhydrous and degassed solvent (e.g., a mixture of dichloromethane and benzene) is added to the reactor.

-

Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen source. It is then purged several times with hydrogen gas before being pressurized to a high pressure (e.g., 1000 psi).

-

Reaction Conditions: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24-48 hours).

-

Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched piperazin-2-one.

-

Validation: The diastereomeric and enantiomeric excess of the product is determined by chiral HPLC analysis.

Trustworthiness: This protocol's validity is confirmed by the analytical characterization of the product. The high diastereomeric and enantiomeric ratios, confirmed by NMR and chiral HPLC respectively, validate the stereocontrol exerted by the chiral catalyst.

Analytical Techniques for Stereoisomer Characterization and Separation

The ability to separate and quantify the individual enantiomers of this compound is essential for quality control and for studying their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Workflow for Chiral HPLC Method Development:

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis

-

Column and Mobile Phase Selection: Based on screening, a suitable chiral column is selected (e.g., Chiralpak IC). A mobile phase is prepared, for instance, a mixture of acetonitrile, methanol, and diethylamine (DEA) in a 90:10:0.1 v/v/v ratio[6]. The DEA is a basic additive used to improve the peak shape of amine-containing compounds.

-

Instrumentation: An HPLC system equipped with a UV detector is used. The column temperature is maintained at a constant value, for example, 35 °C.

-

Sample Preparation: A stock solution of racemic this compound is prepared in the mobile phase. Samples of the individual enantiomers (if available) or enantiomerically enriched mixtures are also prepared.

-

Analysis: The column is equilibrated with the mobile phase until a stable baseline is achieved. The racemic standard is injected to determine the retention times of the (R) and (S) enantiomers and to confirm that the peaks are well-resolved. Subsequently, the samples of interest are injected.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100

Authoritative Grounding: The use of polysaccharide-based chiral stationary phases, such as those in the Chiralpak series, is a well-established and widely successful strategy for the separation of a broad range of chiral molecules, including piperazine derivatives[6][7].

Pharmacological and Toxicological Considerations

While specific studies detailing the distinct pharmacological and toxicological profiles of (R)- and (S)-6-methylpiperazin-2-one are not readily found in the public domain, the principles of stereochemistry in drug action provide a strong basis for expecting differences. The piperazine scaffold is a component of drugs acting on various targets, particularly within the central nervous system, such as serotonin and nicotinic acetylcholine receptors[1][8][9].

Logical Framework for Differential Biological Activity:

Caption: The three-point interaction model illustrating stereoselective binding.

Expertise & Experience: Studies on more complex chiral methyl-substituted piperazine compounds have demonstrated that the stereochemistry at the methyl-bearing carbon can have a dramatic effect on receptor selectivity and functional activity[1][8]. For instance, in one series of nicotinic acetylcholine receptor ligands, introducing a methyl group at the C2 position of the piperazine ring led to the (R) and (S) isomers having different selectivities for different receptor subtypes[1][8]. This provides a strong rationale for the hypothesis that (R)- and (S)-6-methylpiperazin-2-one will also exhibit distinct biological activities.

From a toxicological perspective, piperazine derivatives can have varied effects, and some have been associated with cardiac and neurological side effects[10]. It is plausible that such toxicity could be stereoselective, with one enantiomer being more toxic than the other. Therefore, a separate toxicological evaluation of each enantiomer is a regulatory and safety imperative.

Conclusion and Future Perspectives

The stereoisomers of this compound are valuable chiral building blocks with significant potential in drug discovery. While a complete, comparative dataset of their properties is not yet available in the public literature, this guide provides a robust framework based on established chemical principles and data from related compounds. We have outlined reliable strategies for their stereoselective synthesis and analytical separation, which are foundational for any future investigation.

The critical next step for the research community is the systematic evaluation of the pharmacological and toxicological profiles of the individual (R) and (S) enantiomers. Such studies are essential to unlock the full therapeutic potential of this scaffold and to ensure that any resulting drug candidates are optimized for both efficacy and safety. The methodologies and principles detailed herein provide a clear roadmap for these future endeavors.

References

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 59701-83-6 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-6-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. jocpr.com [jocpr.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 6-Methylpiperazin-2-one: A DFT-Based Approach

Abstract: This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 6-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating protocol from initial structure optimization to advanced analyses including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), Conceptual DFT descriptors, Hirshfeld surface analysis, and in silico ADMET prediction. The causality behind methodological choices is emphasized to ensure both scientific rigor and practical relevance.

Introduction: The "Why" and "How" of Computational Scrutiny

This compound belongs to the piperazine class of compounds, a scaffold frequently encountered in pharmacologically active molecules due to its favorable physicochemical properties and versatile synthetic handles. Understanding its three-dimensional structure, electronic landscape, and reactivity profile at a quantum level is paramount for rational drug design and lead optimization.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to investigate molecular systems without the need for empirical data.[2][3] DFT allows us to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or impossible to obtain experimentally.[4][5] This guide will demonstrate a systematic workflow for characterizing this compound, providing a foundational dataset for further studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.[1][6]

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical study is contingent upon the chosen theoretical method and basis set. Our approach is grounded in DFT, a method that offers an exceptional balance of computational efficiency and accuracy for organic molecules.[7]

2.1 Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived. For our analysis, we select the B3LYP hybrid functional . This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals for many organic systems.

2.2 Basis Sets: The Language of Orbitals The basis set is a set of mathematical functions used to construct the molecular orbitals. We will employ the 6-311++G(d,p) Pople-style basis set .

-

6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility.

-

++: These "diffuse functions" are large, low-exponent functions added to heavy atoms (+) and hydrogen atoms (++) respectively. They are critical for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

-

(d,p): These "polarization functions" allow orbitals to change shape, accounting for the distortion of atomic orbitals within the molecular environment. 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and robust level of theory for obtaining reliable geometries and electronic properties for molecules of this type.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the comprehensive analysis of this compound. This workflow is designed to be executed using standard computational chemistry software packages like Gaussian[8][9][10], with visualization and post-processing handled by GaussView[11][12][13] and Multiwfn[14][15][16].

Caption: A flowchart of the quantum chemical calculation workflow.